
Propanoic acid,2-hydroxy-, 3-chloro-2-propen-1-YL ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloroprop-2-en-1-yl 2-hydroxypropanoate is an organic compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol . It is also known by its IUPAC name, (E)-3-chloroallyl 2-hydroxypropanoate . This compound is characterized by the presence of a chlorinated allyl group and a hydroxypropanoate ester, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloroprop-2-en-1-yl 2-hydroxypropanoate typically involves the esterification of 2-hydroxypropanoic acid (lactic acid) with 3-chloroprop-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 3-chloroprop-2-en-1-yl 2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloroprop-2-en-1-yl 2-hydroxypropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the allyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted allyl derivatives.
Oxidation: Formation of 3-chloroprop-2-en-1-yl 2-oxopropanoate.
Reduction: Formation of 3-chloroprop-2-en-1-yl 2-hydroxypropanol.
Wissenschaftliche Forschungsanwendungen
3-chloroprop-2-en-1-yl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Wirkmechanismus
The mechanism of action of 3-chloroprop-2-en-1-yl 2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated allyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. The hydroxypropanoate moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloroprop-2-en-1-yl acetate: Similar structure but with an acetate ester instead of a hydroxypropanoate ester.
3-chloroprop-2-en-1-yl butanoate: Similar structure but with a butanoate ester.
3-chloroprop-2-en-1-yl 2-hydroxybutanoate: Similar structure but with a hydroxybutanoate ester.
Uniqueness
3-chloroprop-2-en-1-yl 2-hydroxypropanoate is unique due to the presence of both a chlorinated allyl group and a hydroxypropanoate ester. This combination of functional groups imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Eigenschaften
Molekularformel |
C6H9ClO3 |
|---|---|
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
3-chloroprop-2-enyl 2-hydroxypropanoate |
InChI |
InChI=1S/C6H9ClO3/c1-5(8)6(9)10-4-2-3-7/h2-3,5,8H,4H2,1H3 |
InChI-Schlüssel |
RHFDADZFLRVTLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCC=CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide](/img/structure/B12433794.png)

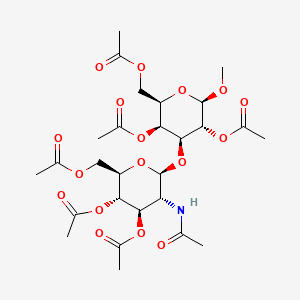

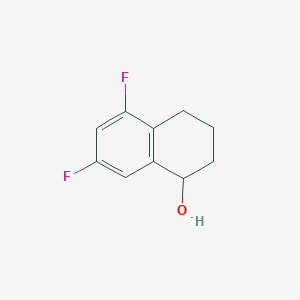
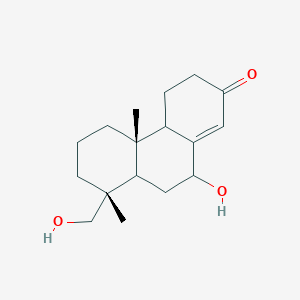
![[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid](/img/structure/B12433842.png)
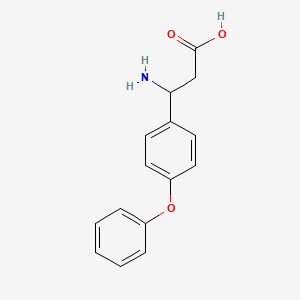
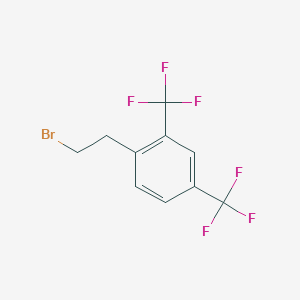
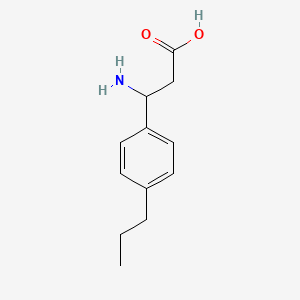
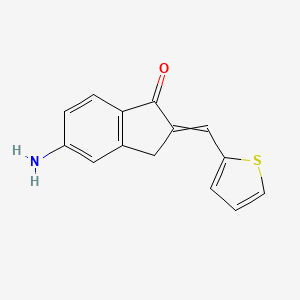
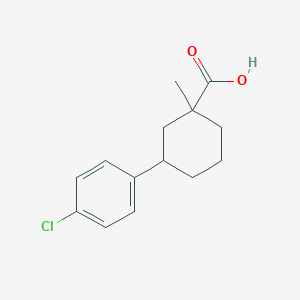
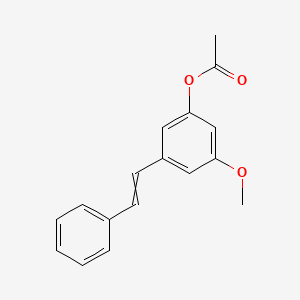
![(2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL](/img/structure/B12433877.png)
